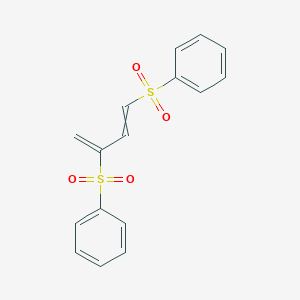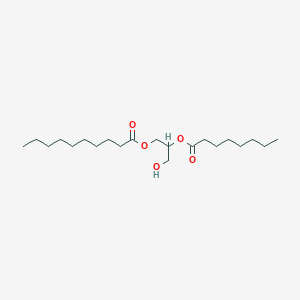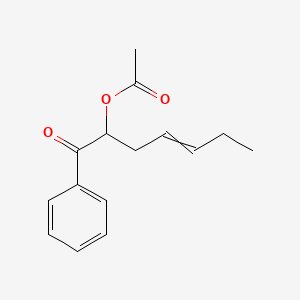
1-Oxo-1-phenylhept-4-en-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxo-1-phenylhept-4-en-2-yl acetate is an organic compound with the molecular formula C15H18O3 It is an ester derivative, characterized by the presence of an acetate group attached to a phenyl-substituted heptenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxo-1-phenylhept-4-en-2-yl acetate typically involves the esterification of 1-Oxo-1-phenylhept-4-en-2-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
1-Oxo-1-phenylhept-4-en-2-yl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis involves heating the ester with a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Hydrolysis: Produces 1-Oxo-1-phenylhept-4-en-2-ol and acetic acid.
Reduction: Produces 1-Oxo-1-phenylhept-4-en-2-ol.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Oxo-1-phenylhept-4-en-2-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 1-Oxo-1-phenylhept-4-en-2-yl acetate involves its interaction with various molecular targets. In biological systems, it may act by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxo-1-phenylhept-4-en-2-ol: The alcohol counterpart of the ester.
1-Oxo-1-phenylhept-4-en-2-yl chloride: The chloride derivative.
1-Oxo-1-phenylhept-4-en-2-yl methyl ether: The methyl ether derivative.
Uniqueness
1-Oxo-1-phenylhept-4-en-2-yl acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and physical properties compared to its analogs. This uniqueness makes it valuable in various synthetic and industrial applications.
Propriétés
Numéro CAS |
111948-18-6 |
|---|---|
Formule moléculaire |
C15H18O3 |
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
(1-oxo-1-phenylhept-4-en-2-yl) acetate |
InChI |
InChI=1S/C15H18O3/c1-3-4-6-11-14(18-12(2)16)15(17)13-9-7-5-8-10-13/h4-10,14H,3,11H2,1-2H3 |
Clé InChI |
BGOPPUAXZDIFFA-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCC(C(=O)C1=CC=CC=C1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


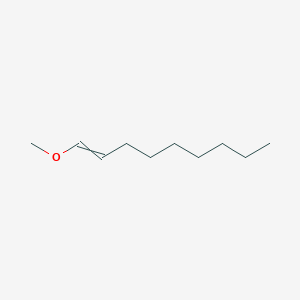
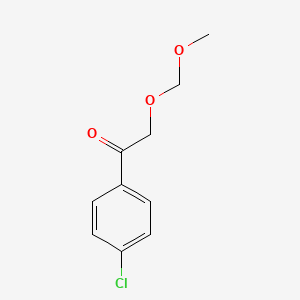
![2,2'-[1,2-Phenylenebis(methylene)]dipyridine](/img/structure/B14302996.png)
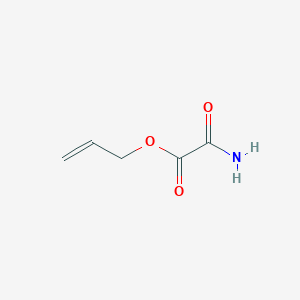
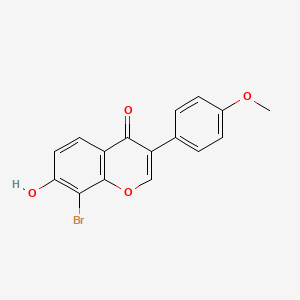
![2-{4-[(2-Cyanoethyl)(methyl)amino]phenyl}ethane-1,1,2-tricarbonitrile](/img/structure/B14303008.png)
![2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate](/img/structure/B14303012.png)
![2,5,8,11,14-Pentaoxabicyclo[13.2.1]octadec-16-ene](/img/structure/B14303016.png)
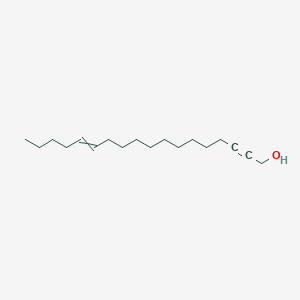
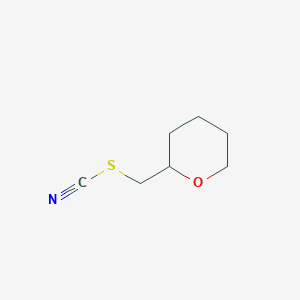
![1,4,7,10,13-Pentaazabicyclo[11.2.2]heptadecane](/img/structure/B14303035.png)
